molecular formula C17H21N3O3S B5311637 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid

4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid

Cat. No. B5311637
M. Wt: 347.4 g/mol
InChI Key: ZIWYKKNYWDVWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine-based compound that contains a pyrazole and a thiophene group, making it a unique and complex molecule. In

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid in lab experiments is its potential for multiple applications. It has shown promising results in cancer research, inflammation research, and neurological disorder research. However, one limitation is its complex structure, which may make it difficult to synthesize and study.

Future Directions

There are several future directions for the study of 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid. One direction is to study its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Another direction is to study its mechanism of action in more detail, to better understand how it works and how it can be optimized for therapeutic use. Additionally, further research is needed to determine its safety and toxicity profile, to ensure its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid involves several steps. The first step is the synthesis of 4-(2-thienyl)butanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with piperidine to form the piperidine amide. The amide is then reacted with hydrazine to form the pyrazole ring, followed by the addition of a carboxylic acid group to form the final compound.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

4-pyrazol-1-yl-1-(4-thiophen-2-ylbutanoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15(6-1-4-14-5-2-13-24-14)19-11-7-17(8-12-19,16(22)23)20-10-3-9-18-20/h2-3,5,9-10,13H,1,4,6-8,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWYKKNYWDVWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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